molecular formula C6H11FN2O B1445302 2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone CAS No. 1545621-41-7

2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone

Cat. No. B1445302
M. Wt: 146.16 g/mol
InChI Key: VSNVPKCLULGKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone consists of a six-membered pyrrolidine ring with a fluorine atom at the 3-position. Attached to the pyrrolidine ring is an ethanone group with an amino group at the 2-position .


Physical And Chemical Properties Analysis

2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Bio-based Chemical Production

Amino acids derived from various sources, including agricultural byproducts, are identified as potential feedstocks for producing bio-based chemicals. For instance, bio-based equivalents to traditional chemicals like N-methylpyrrolidone, used in pharmaceutical and industrial applications, highlight the potential of amino acids in sustainable chemical production (Lammens et al., 2012).

Polymerization Initiators

Amines, including amino acid derivatives, play crucial roles as (co)initiators in the polymerization of cyclic esters. This application is crucial in synthesizing biodegradable polymers, indicating the significance of amino compounds in developing environmentally friendly materials (Duda et al., 2005).

Protein Design

Fluorinated amino acids, akin to the fluorinated structure of "2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone," are explored for their potential to enhance protein stability against chemical and thermal denaturation. This research opens avenues for designing proteins with novel biological and chemical properties (Buer & Marsh, 2012).

Analytical Chemistry

The reaction of ninhydrin with amino groups, forming Ruhemann's purple, underlines the importance of amino compounds in analytical chemistry for detecting and analyzing amino acids, peptides, and proteins in various scientific disciplines (Friedman, 2004).

Drug Delivery Systems

The use of polyvinylpyrrolidone (PVP) in drug formulations demonstrates the application of nitrogen-containing polymers (similar in functionality to amino compounds) in improving drug bioavailability, stability, and controlled release. This application is crucial in pharmaceutical formulations for enhancing therapeutic efficacy (Franco & De Marco, 2020).

Safety And Hazards

The safety information available indicates that 2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-amino-1-(3-fluoropyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN2O/c7-5-1-2-9(4-5)6(10)3-8/h5H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNVPKCLULGKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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